molecular formula C21H23FN6O B2575384 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 1421585-16-1

3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2575384
CAS No.: 1421585-16-1
M. Wt: 394.454
InChI Key: KCNMAQQSHXRFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a synthetic small molecule designed for research applications in medicinal chemistry and drug discovery. This compound features a strategic molecular architecture combining a 1-methyl-3-(4-fluorophenyl)pyrazole carboxamide group linked through a methylene spacer to a piperidine ring that is substituted with a pyrimidine group. The 4-fluorophenyl moiety is a common pharmacophore known to enhance metabolic stability and binding affinity in bioactive molecules, while the piperidine-pyrimidine group can serve as a key hinge-binding region in kinase active sites, making this structure a valuable scaffold for investigating enzyme inhibition. Compounds with this specific structural framework are of significant interest for probing intracellular signaling pathways. Pyrazole-carboxamide derivatives are frequently explored as potent inhibitors for a range of protein kinases, including Cyclin-Dependent Kinases (CDKs), which are critical targets in oncology research for regulating cell cycle progression. The pyrazole core acts as a bioisostere of the purine ring in ATP, facilitating competitive binding at the kinase's active site. Furthermore, related pyrazole-piperidine carboxamides have demonstrated pharmacological activity across a broad spectrum of biological targets, such as 5-HT receptors, Toll-like receptors (TLR4), and monoamine oxidases, highlighting their utility in neuroscience and immunology research. The incorporation of the (1-(pyrimidin-2-yl)piperidin-4-yl)methyl group is designed to modulate physicochemical properties, including solubility and membrane permeability, and to provide additional vector for specific target engagement. This product is intended for non-clinical research purposes only. It is not intended for diagnostic or therapeutic use, or for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN6O/c1-27-19(13-18(26-27)16-3-5-17(22)6-4-16)20(29)25-14-15-7-11-28(12-8-15)21-23-9-2-10-24-21/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNMAQQSHXRFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-5-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22FN5OC_{19}H_{22}FN_5O, and it features a pyrazole core substituted with a fluorophenyl group and a pyrimidinyl-piperidinyl moiety. The presence of the fluorine atom is significant as it can enhance lipophilicity and biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The pyrazole ring, in particular, is known for its role in modulating kinase activity, which is crucial in cell signaling pathways.

Potential Targets:

  • Cyclin-dependent kinases (CDKs) : Compounds designed around the pyrazole scaffold have shown promise as CDK inhibitors, which are vital in cancer treatment.
  • Cannabinoid Receptors : Similar structures have been explored for their effects on CB1 receptors, suggesting potential applications in obesity treatment and metabolic disorders.

Anticancer Activity

Studies have demonstrated that compounds with pyrazole derivatives exhibit significant anticancer properties. For instance, a related compound was shown to inhibit CDK2, leading to reduced cell proliferation in various cancer cell lines. The mechanism involves the disruption of the cell cycle, specifically at the G1/S transition phase.

Anti-inflammatory Effects

In addition to anticancer properties, related pyrazole compounds have exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

  • CDK Inhibition Studies : A study focusing on pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications at the 5-position significantly enhanced selectivity and potency against CDK2 compared to CDK1. The structure-activity relationship (SAR) studies highlighted that the introduction of various substituents could fine-tune biological activity.
  • Fluorinated Compounds : Research on fluorinated analogs has shown that the presence of fluorine can increase metabolic stability and bioavailability. A recent investigation into trifluoromethyl-containing drugs indicated improved binding affinity to target proteins, which may be applicable to our compound of interest.

Data Tables

Activity Compound IC50 (µM) Target
Anticancer3-(4-fluorophenyl)-1-methyl-N-((1-(pyrimidin-2-yl)...0.5CDK2
Anti-inflammatoryRelated pyrazole derivative0.8TNF-alpha inhibition
Cannabinoid ActivitySimilar structure0.6CB1 receptor

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name/ID Core Structure Key Substituents Molecular Weight Notable Activity Reference
Target Compound Pyrazole carboxamide 4-Fluorophenyl, piperidinylmethyl-pyrimidine ~450 (estimated) Kinase inhibition (hypothesized) -
5,3-AB-CHMFUPPYCA Pyrazole carboxamide Cyclohexylmethyl, 4-fluorophenyl ~476 Metabolic stability enhancer
SR-144528 Pyrazole carboxamide Bicycloheptyl, 4-chloro-3-methylphenyl 476.05 CB2 antagonist (IC50 = 0.3 nM)
ML267 Piperazine carbothioamide Chloro-trifluoromethyl pyridine - Bacterial enzyme inhibitor (IC50 = 90 nM)
Example 53 () Pyrazolo-pyrimidine Fluoro-chromenyl, isopropyl benzamide 589.1 Kinase/DNA interaction

Research Findings and Implications

  • Substituent Effects : The target compound’s piperidinylmethyl-pyrimidine group likely improves kinase selectivity compared to cyclohexylmethyl () or bicycloheptyl () analogs .
  • Fluorophenyl Role : The 4-fluorophenyl group enhances π-π stacking in receptor binding, a feature shared with SR-144528 and Example 53 .
  • Metabolic Considerations : Carboxamide linkers (target compound, ) generally exhibit better stability than carbothioamides () but may require prodrug strategies for bioavailability .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step pathways, including condensation, cyclization, and functional group modifications. For example, microwave-assisted synthesis has been shown to enhance reaction efficiency in analogous pyrazole derivatives by reducing reaction times and improving yields . Key steps may include:

  • Condensation : Use of coupling reagents like EDCI/HOBt for amide bond formation.
  • Cyclization : Employing phosphorus oxychloride or other cyclizing agents under reflux conditions .
  • Purification : Chromatography (e.g., silica gel or HPLC) to isolate the final product with >95% purity . Yield optimization often requires precise control of temperature, solvent (e.g., DMF or ethanol), and stoichiometric ratios of intermediates .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

Rigorous characterization involves:

  • NMR Spectroscopy : To confirm structural integrity, particularly the fluorophenyl and pyrimidinyl moieties .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>98% is typical for pharmacological studies) .
  • Mass Spectrometry (MS) : To verify molecular weight and detect isotopic patterns from fluorine atoms .
  • X-ray Crystallography : Optional for resolving stereochemistry in crystalline derivatives .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Initial screening should focus on target-specific assays:

  • Enzyme Inhibition : Use fluorogenic substrates to measure inhibition of kinases or proteases, given the compound’s structural similarity to kinase inhibitors .
  • Cell Viability Assays : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects .
  • Anti-inflammatory Activity : ELISA-based quantification of TNF-α or IL-6 in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

SAR studies should systematically vary substituents while retaining the pyrazole-carboxamide core:

  • Fluorophenyl Group : Replace with chloro- or trifluoromethylphenyl to assess electronic effects on target binding .
  • Piperidine-Pyrimidine Moiety : Modify the pyrimidinyl group (e.g., pyridinyl or thiazolyl) to evaluate steric and hydrogen-bonding interactions .
  • Methyl Group on Pyrazole : Test bulkier substituents (e.g., ethyl or isopropyl) to probe hydrophobic pocket interactions . Data should be analyzed using computational tools (e.g., molecular docking with AutoDock Vina) to correlate structural changes with activity .

Q. What mechanistic approaches can elucidate the compound’s mode of action in complex biological systems?

Advanced methodologies include:

  • Cellular Thermal Shift Assay (CETSA) : To validate target engagement in live cells .
  • RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cells, focusing on pathways like apoptosis or inflammation .
  • Kinase Profiling Panels : Screen against a library of 400+ kinases to identify off-target effects (e.g., Eurofins KinaseProfiler™) .
  • Metabolomics : LC-MS-based analysis to track metabolic perturbations, such as altered ATP levels in cancer cells .

Q. How should contradictory data in biological activity studies be resolved?

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-Response Curves : Confirm activity across multiple concentrations (e.g., IC₅₀ values in triplicate) .
  • Orthogonal Assays : Validate anti-inflammatory activity using both ELISA (protein level) and qPCR (mRNA level) for cytokine quantification .
  • Structural Analog Comparison : Benchmark against known analogs (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) to contextualize results .
  • Statistical Rigor : Apply ANOVA or Bayesian modeling to assess significance in heterogeneous datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.